N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide
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Overview
Description
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide is a synthetic organic compound that features a benzamide core with ethoxy and ethylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the ethylsulfonyl-pyridazine derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may have applications as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants or insects.
Biological Research: It can be used as a tool compound to study the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may play a key role in binding to the active site of the target protein, thereby inhibiting its function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share a similar core structure and have diverse pharmacological activities.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are benzamide derivatives, have applications in treating psychiatric disorders.
Uniqueness
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide is unique due to the combination of its ethylsulfonyl and ethoxy substituents, which may confer specific binding properties and biological activities not seen in other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-11-7-16(8-12-18)21(25)22-17-9-5-15(6-10-17)19-13-14-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOCNRBLGGOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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